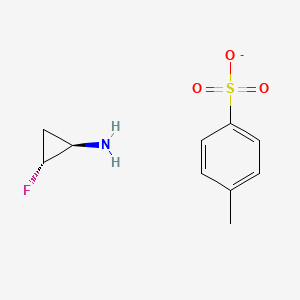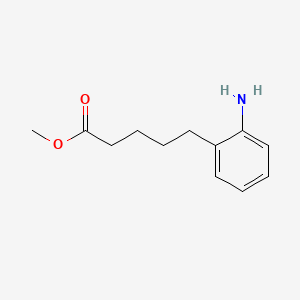
(1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-fluorocyclopropan-1-amine;4-méthylbenzènesulfonate est un composé chiral présentant un potentiel significatif dans divers domaines de la chimie et de la biologie. Ce composé se caractérise par la présence d'un atome de fluor sur un cycle cyclopropane, ce qui lui confère des propriétés chimiques uniques. Le groupe 4-méthylbenzènesulfonate améliore sa solubilité et sa stabilité, ce qui en fait un intermédiaire précieux en synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (1R,2R)-2-fluorocyclopropan-1-amine implique généralement la cyclopropanation de précurseurs appropriés. Une méthode courante consiste à faire réagir le 2-fluoronitrobenzène avec la (1R,2R)-cyclohexane-1,2-diamine, suivie d'une alkylation sélective du groupe amino primaire, de la réduction du groupe nitro aromatique, et de la dérivatisation finale du groupe amino aromatique primaire par acylation, sulfonation, alkylation réductrice et arylation .
Méthodes de production industrielle
La production industrielle de la (1R,2R)-2-fluorocyclopropan-1-amine;4-méthylbenzènesulfonate peut impliquer des réactions de cyclopropanation à grande échelle utilisant des composés diazo, des ylures ou des intermédiaires carbène. Ces méthodes garantissent des rendements et une pureté élevés, ce qui rend le composé adapté à diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
(1R,2R)-2-fluorocyclopropan-1-amine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en amines ou en d'autres formes réduites.
Substitution : L'atome de fluor peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions varient en fonction du produit souhaité, mais impliquent généralement des températures et des solvants contrôlés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers cyclopropanes substitués, des amines et des dérivés fluorés, qui sont des intermédiaires précieux en synthèse organique .
Applications De Recherche Scientifique
(1R,2R)-2-fluorocyclopropan-1-amine;4-méthylbenzènesulfonate a de nombreuses applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction chiral en synthèse asymétrique et comme ligand en catalyse.
Biologie : Étudié pour son rôle potentiel dans l'inhibition enzymatique et comme sonde dans les tests biochimiques.
Industrie : Employé dans la synthèse de matériaux avancés et comme intermédiaire dans la production de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de la (1R,2R)-2-fluorocyclopropan-1-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. L'atome de fluor améliore son affinité de liaison et sa sélectivité, conduisant à des effets biologiques puissants. Le composé peut modifier les voies métaboliques ou inhiber des enzymes spécifiques, contribuant à son potentiel thérapeutique .
Mécanisme D'action
The mechanism of action of (1R,2R)-2-fluorocyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, leading to potent biological effects. The compound may alter metabolic pathways or inhibit specific enzymes, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Composés similaires
- (1R,2R)-2-fluorocyclopropanecarboxylic acid
- (1R,2R)-(-)-1,2-cyclohexanedicarboxylic acid
- (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid
Unicité
(1R,2R)-2-fluorocyclopropan-1-amine;4-méthylbenzènesulfonate se démarque par sa combinaison unique d'un cycle cyclopropane fluoré et d'un groupe sulfonate. Cette combinaison confère des propriétés chimiques distinctes, telles qu'une stabilité et une solubilité accrues, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C10H13FNO3S- |
|---|---|
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
(1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2/p-1/t;2-,3-/m.1/s1 |
Clé InChI |
XUWZMHVPMZXIRU-GEHKUQKJSA-M |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1[C@H]([C@@H]1F)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1C(C1F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B11820147.png)
![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11820149.png)


![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)






![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)
